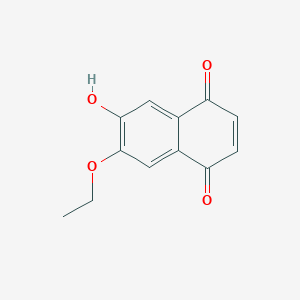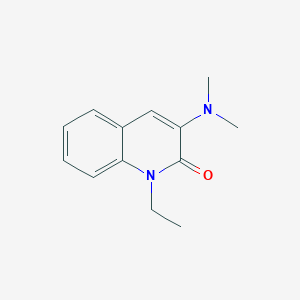
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a dimethylamino group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base can lead to the formation of the quinoline core, which is then further modified to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines.
Applications De Recherche Scientifique
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar basicity and nucleophilicity.
Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring.
O-Acetylpsilocin: A compound with a similar dimethylaminoethyl group but different core structure.
Uniqueness
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is unique due to its quinoline core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-4-15-11-8-6-5-7-10(11)9-12(13(15)16)14(2)3/h5-9H,4H2,1-3H3 |
Clé InChI |
ZNJFOYAMHZNWGT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C(C1=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


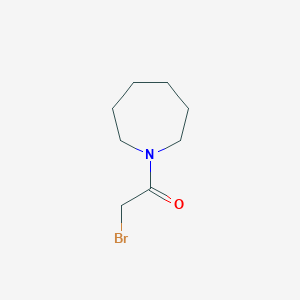
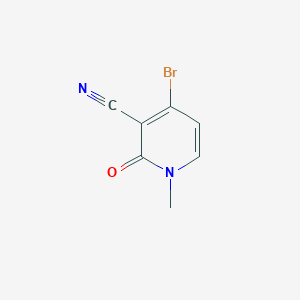
![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)

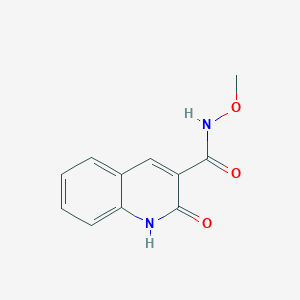
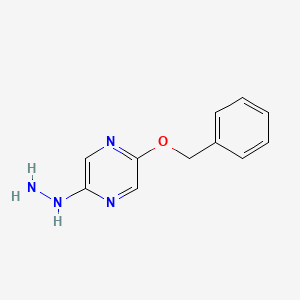


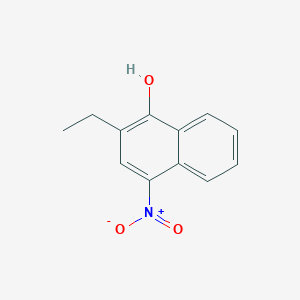
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)

![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
